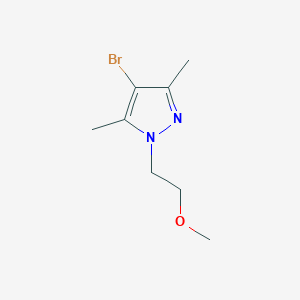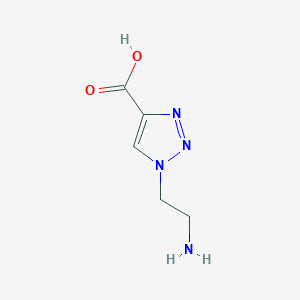![molecular formula C15H23BrClNO B1527390 3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride CAS No. 1220021-03-3](/img/structure/B1527390.png)
3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-BIP has a wide range of applications in scientific research. It has been used in a variety of experiments involving the study of enzymes, proteins, and other biomolecules. It has been used to study the structure and function of enzymes, as well as to study the effects of drugs on enzymes and other biomolecules. It has also been used to study the binding of small molecules to proteins, and to study the structure and function of proteins.
Mecanismo De Acción
3-BIP has been found to interact with a variety of enzymes and proteins. It has been found to bind to the active site of enzymes, which can affect the catalytic activity of the enzyme. It can also interact with the active site of proteins, which can affect their structure and function. In addition, 3-BIP has been found to interact with other biomolecules, such as nucleic acids and lipids, which can affect their structure and function.
Biochemical and Physiological Effects
3-BIP has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, which can affect the metabolism of certain biomolecules. It has also been found to have an inhibitory effect on certain proteins, which can affect the structure and function of these proteins. In addition, 3-BIP has been found to have an effect on the expression of certain genes, which can affect the production of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-BIP has a number of advantages for use in laboratory experiments. It is a highly versatile molecule that can be used in a variety of experiments, and it has been found to be relatively stable in a variety of environments. In addition, it can be synthesized relatively easily, and it is relatively inexpensive. However, 3-BIP also has some limitations. It is a relatively small molecule, which can make it difficult to work with in some experiments. In addition, it is not very soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
The potential future directions for 3-BIP are vast. It could be used in further studies of enzyme and protein structure and function, as well as studies of the effects of drugs on enzymes and other biomolecules. It could also be used in studies of the binding of small molecules to proteins, and studies of the structure and function of proteins. In addition, 3-BIP could be used in studies of the expression of certain genes, and studies of the production of certain proteins. Finally, 3-BIP could be used in studies of the structure and function of nucleic acids and lipids.
Safety and Hazards
The compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
3-[(4-bromo-2-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-11(2)14-8-13(16)5-6-15(14)18-10-12-4-3-7-17-9-12;/h5-6,8,11-12,17H,3-4,7,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGRCQGFRXGDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)








![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1527329.png)

